Aurora/LIM kinase-IN-1

Description

Significance of Kinases in Cellular Regulation

Kinases are a class of enzymes that play a fundamental role in virtually all aspects of cellular life. proventainternational.comproventainternational.com They function by catalyzing the transfer of a phosphate (B84403) group from a high-energy donor molecule, such as ATP, to a specific substrate molecule, a process known as phosphorylation. proventainternational.comscitechnol.com This seemingly simple modification acts as a molecular switch, altering the substrate's activity, localization, or interaction with other molecules. proventainternational.com

This process of phosphorylation is a cornerstone of signal transduction, the complex communication system that governs cellular activities. aatbio.comcusabio.com External signals, such as growth factors or hormones, are translated into intracellular responses through cascades of phosphorylation events mediated by kinases. scitechnol.comaatbio.com These signaling pathways regulate a vast array of cellular processes, including:

Cell Growth and Proliferation: Kinases are central to the cell cycle, ensuring that cells divide in an orderly and controlled manner. aatbio.comcusabio.com

Gene Expression: By phosphorylating transcription factors, kinases can control which genes are turned on or off, thereby dictating the proteins a cell produces. aatbio.com

Metabolism: Kinases regulate metabolic pathways, ensuring the cell has the energy and building blocks it needs to function. aatbio.com

Cell Survival and Apoptosis: Kinase signaling pathways can determine whether a cell lives or undergoes programmed cell death (apoptosis). aatbio.com

Given their pervasive influence, it is not surprising that dysregulation of kinase activity is a hallmark of many diseases. proventainternational.com Errors in kinase signaling can lead to uncontrolled cell growth, a key feature of cancer, as well as contributing to inflammatory and neurodegenerative disorders. proventainternational.comproventainternational.com

Rationale for Dual Kinase Targeting in Biological Research

The complexity of cellular signaling pathways, characterized by intricate crosstalk and redundancy, often presents a challenge for therapeutic intervention. nih.gov Targeting a single kinase can sometimes be insufficient, as cancer cells can adapt by activating alternative signaling pathways to bypass the inhibition. nih.gov This has led to the development of dual- or multi-target inhibitors, which are designed to simultaneously block the activity of two or more kinases. mdpi.com

The rationale for this approach is multifold:

Overcoming Resistance: By targeting multiple nodes within a signaling network, dual inhibitors can make it more difficult for cells to develop resistance. nih.gov

Enhanced Efficacy: Simultaneous inhibition of two key kinases can lead to a synergistic effect, resulting in a more potent biological response than targeting either kinase alone. nih.gov

Broadening Therapeutic Scope: A dual-targeting strategy can be effective against a wider range of tumors with diverse genetic backgrounds. nih.gov

This strategy has been explored in various contexts, such as the dual inhibition of the PI3K/AKT/mTOR pathway and FLT3 kinase in acute myeloid leukemia, and the co-targeting of BCR-ABL and SFKs in Philadelphia chromosome-positive leukemias. nih.govmdpi.com

Overview of Aurora/LIM Kinase-IN-1 as a Research Compound

This compound, also known as Compound F114, is a research compound identified as a potent dual inhibitor of Aurora kinases and LIM kinases. medchemexpress.comdcchemicals.commedchemexpress.eu Aurora kinases are crucial for cell division (mitosis), while LIM kinases are involved in regulating the cytoskeleton, which is essential for cell shape, movement, and invasion. medchemexpress.comnih.gov

The dual inhibition of these two kinase families presents a promising strategy in cancer research. By simultaneously disrupting both cell proliferation and the cellular machinery required for metastasis, this compound has the potential to inhibit tumor growth and spread. medchemexpress.comdcchemicals.com Preclinical studies have shown that this compound can inhibit the proliferation and invasion of glioblastoma (GBM) cells, a particularly aggressive form of brain cancer. dcchemicals.com This suggests that this compound could serve as a valuable tool for investigating the combined roles of Aurora and LIM kinases in cancer biology and as a potential scaffold for the development of new anti-cancer agents. medchemexpress.com

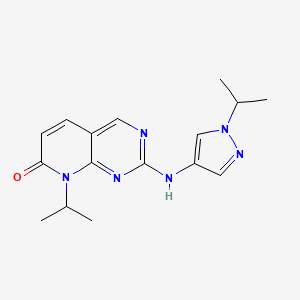

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N6O |

|---|---|

Molecular Weight |

312.37 g/mol |

IUPAC Name |

8-propan-2-yl-2-[(1-propan-2-ylpyrazol-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C16H20N6O/c1-10(2)21-9-13(8-18-21)19-16-17-7-12-5-6-14(23)22(11(3)4)15(12)20-16/h5-11H,1-4H3,(H,17,19,20) |

InChI Key |

WANOQCJEBRGYPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)NC2=NC=C3C=CC(=O)N(C3=N2)C(C)C |

Origin of Product |

United States |

Mechanism of Action

Dual Inhibition of Aurora and LIM Kinases

Aurora/LIM kinase-IN-1 functions as a dual inhibitor, concurrently targeting two distinct families of kinases: the Aurora kinases and the LIM kinases (LIMK). medchemexpress.comdcchemicals.com This dual activity is significant because these kinase families regulate different but complementary aspects of cancer cell biology. Aurora kinases are key regulators of mitosis, the process of cell division. nih.gov LIM kinases, on the other hand, are pivotal in controlling the dynamics of the actin cytoskeleton, which is essential for cell motility and invasion. nih.govoncotarget.com

Post-Translational Regulation of Aurora Kinase A

The Role of Aurora Kinases in Cell Division

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles throughout mitosis. mdpi.com

Aurora A is primarily involved in centrosome maturation and separation, and the assembly of the mitotic spindle in the early stages of mitosis. nih.govnih.gov

Aurora B is a chromosomal passenger protein that ensures correct chromosome segregation and cytokinesis (the final stage of cell division). nih.gov

Aurora C function is less understood but is thought to be important in meiosis. mdpi.com

Dysregulation and overexpression of Aurora kinases are frequently observed in various cancers, leading to genetic instability and uncontrolled cell proliferation. researchgate.net

Regulation of LIM Kinase Activity

The Role of LIM Kinases in Cytoskeletal Dynamics

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. oncotarget.commdpi.com The cytoskeleton provides structural support to cells and is crucial for processes like cell migration and invasion. LIM kinases exert their effects primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. mdpi.com By inhibiting cofilin, LIM kinases promote the stabilization of actin filaments, which is necessary for the formation of invasive structures. frontiersin.org LIM kinases have also been shown to regulate microtubule dynamics. nih.gov

Functional Cooperativity Between Aurora and LIM Kinases

Recent research has uncovered a functional cooperativity between Aurora A kinase and LIM kinase 1 (LIMK1). nih.gov Studies have shown that these two kinases can physically associate and mutually phosphorylate each other. nih.gov Aurora A can phosphorylate and activate LIMK1, which is important for its localization to the centrosomes and spindle poles during mitosis. nih.gov Conversely, LIMK1 can also phosphorylate Aurora A, influencing its localization and the morphology of the mitotic spindle. nih.gov This reciprocal regulation suggests a coordinated role in orchestrating the cytoskeletal changes necessary for proper spindle formation and cell division. nih.gov

Chemical and Physical Properties

The specific chemical and physical properties of Aurora/LIM kinase-IN-1 are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₀N₆O |

| Molecular Weight | 312.37 g/mol |

Table 1: of this compound. medchemexpress.eu

Synthesis

The synthesis of Aurora/LIM kinase-IN-1 involves the construction of a core heterocyclic scaffold, a common feature in many kinase inhibitors. researchgate.net While the specific, detailed synthetic route for this compound is proprietary and not publicly disclosed in full, the general strategies for creating similar pyrimidine-based kinase inhibitors are well-documented in the scientific literature. mdpi.comresearchgate.net

A common approach involves the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound to form the central 2-aminopyrimidine (B69317) ring. mdpi.comresearchgate.net This core structure is then further functionalized through a series of reactions to introduce the various substituents necessary for potent and selective inhibition of the target kinases. These modifications are guided by structure-activity relationship (SAR) studies to optimize the compound's binding affinity and biological activity. mdpi.com

In Vitro Studies

Biochemical Assays

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against its target enzymes in a cell-free system. For Aurora/LIM kinase-IN-1, these assays would typically involve incubating the compound with purified Aurora and LIM kinases and measuring the extent of phosphorylation of a known substrate.

Aurora Kinase Assays: The inhibitory potency of compounds against Aurora kinases is often determined using purified, active Aurora A and Aurora B. nih.gov The assay measures the transfer of a phosphate (B84403) group from ATP to a model substrate, such as myelin basic protein (MBP). researchgate.netresearchgate.net The reduction in substrate phosphorylation in the presence of the inhibitor is used to calculate its IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

LIM Kinase Assays: Similarly, the activity of inhibitors against LIM kinases is assessed using purified LIMK1 and/or LIMK2. frontiersin.org A common substrate for LIMK is cofilin, and the assay measures the phosphorylation of cofilin at Serine 3. frontiersin.org The IC₅₀ values for LIMK inhibition are then determined. For example, a different LIMK inhibitor, LIMK-IN-1, was shown to have IC₅₀ values of 0.5 nM and 0.9 nM for LIMK1 and LIMK2, respectively. medchemexpress.com

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of a compound in a more biologically relevant context. These assays provide insights into the compound's ability to penetrate cell membranes, engage its targets within the cell, and elicit a cellular response.

Proliferation and Viability Assays: A fundamental assessment of an anti-cancer agent's efficacy is its ability to inhibit the growth and survival of cancer cells. This compound has been shown to inhibit the proliferation of glioblastoma (GBM) cells. medchemexpress.comdcchemicals.com

Cell Cycle Analysis: Given the role of Aurora kinases in mitosis, inhibitors are expected to cause perturbations in the cell cycle. Treatment with Aurora kinase inhibitors often leads to an accumulation of cells with a ≥4N DNA content, indicative of a failure to complete mitosis, which can subsequently lead to apoptosis. researchgate.net

Invasion Assays: The involvement of LIM kinases in cell motility makes invasion assays particularly relevant for dual Aurora/LIM kinase inhibitors. These assays, often using a Matrigel-coated Boyden chamber, measure the ability of cancer cells to migrate through an extracellular matrix-like substance. This compound has demonstrated the ability to inhibit the invasion of GBM cells. medchemexpress.comdcchemicals.com

Target Engagement and Pathway Modulation: To confirm that the inhibitor is acting on its intended targets within the cell, researchers can use techniques like Western blotting to measure the phosphorylation status of downstream substrates. For Aurora kinase inhibition, this could involve assessing the phosphorylation of histone H3, a canonical substrate of Aurora B. nih.gov For LIM kinase inhibition, the phosphorylation of cofilin can be monitored. frontiersin.org

Research Applications

Investigating the Combined Role of Aurora and LIM Kinases in Cancer

The dual specificity of this compound allows researchers to explore the synergistic or additive effects of simultaneously inhibiting two critical pathways in cancer progression: cell division and cell motility. medchemexpress.com By using this compound, scientists can investigate how the interplay between Aurora and LIM kinase signaling contributes to tumor growth, invasion, and metastasis. This is particularly relevant in aggressive cancers like glioblastoma, where both proliferation and invasion are major clinical challenges. dcchemicals.com

A Scaffold for the Development of Novel Therapeutics

The chemical structure of this compound provides a promising starting point, or scaffold, for the design and synthesis of new and improved dual-kinase inhibitors. medchemexpress.com Medicinal chemists can use this scaffold to generate a library of related compounds with modified chemical properties. These new analogs can then be tested to identify molecules with enhanced potency, greater selectivity, and more favorable pharmacological profiles. The ultimate goal of such medicinal chemistry efforts is to develop a clinical candidate for the treatment of glioblastoma and potentially other cancers. dcchemicals.com

Q & A

Q. What experimental models are appropriate for studying Aurora/LIM kinase-IN-1's inhibitory effects?

Answer: Prioritize cell lines or primary cultures with high endogenous expression of Aurora/LIM kinases (e.g., cancer models like HeLa or A375 cells). Validate kinase activity using phospho-specific antibodies targeting substrates such as histone H3 (Ser10) for Aurora B or LIM kinase substrates like cofilin (Ser3). Include positive/negative controls (e.g., siRNA knockdown or known kinase inhibitors) to confirm specificity .

Q. How should researchers validate target engagement and off-target effects of this compound?

Answer: Use orthogonal assays:

- Biochemical assays : Measure IC50 values via kinase activity profiling (e.g., ADP-Glo™ kinase assays) against recombinant Aurora/LIM kinases.

- Cellular assays : Monitor downstream phosphorylation markers via Western blot.

- Off-target screening : Employ broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Cross-reference with databases like PubChem BioAssay to identify potential liabilities .

Q. What statistical methods are critical for analyzing dose-response data in this compound studies?

Answer: Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to ensure reproducibility. Tools like GraphPad Prism or R packages (e.g., drc) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer: Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches:

- In vivo bioavailability : Measure plasma/tissue concentrations via LC-MS/MS to confirm compound exposure.

- Microenvironment factors : Assess tumor hypoxia or stromal interactions using 3D spheroid models.

- Resistance mechanisms : Perform RNA-seq to identify compensatory pathways (e.g., MAPK or PI3K/AKT activation) .

Q. What strategies optimize assay conditions for high-content screening (HCS) of this compound derivatives?

Answer:

- Z’-factor optimization : Use ≥3 biological replicates and automated imaging (e.g., Operetta CLS™) to minimize variability.

- Multiplexed readouts : Combine phospho-specific staining with viability dyes (e.g., propidium iodide) in the same well.

- Data normalization : Apply plate-based normalization (e.g., median polish) to correct for edge effects. Reference HCS guidelines from journals like SLAS Discovery .

Q. How should cross-talk between Aurora and LIM kinase pathways be addressed in mechanistic studies?

Answer:

- Genetic perturbation : Use CRISPR/Cas9 knockout of Aurora kinases to isolate LIM kinase effects.

- Phosphoproteomics : Perform SILAC-based mass spectrometry to map kinase-substrate networks.

- Dynamic modeling : Apply computational tools (e.g., COPASI) to simulate pathway interactions under inhibitor treatment .

Methodological Best Practices

Q. What criteria ensure rigorous experimental design for this compound studies?

Answer: Follow the FINER framework:

- Feasible : Align with available resources (e.g., access to kinase profiling services).

- Novel : Compare compound mechanisms to existing inhibitors (e.g., Barasertib for Aurora kinases).

- Ethical : Adhere to institutional guidelines for animal/cell line use.

- Relevant : Link findings to therapeutic contexts (e.g., mitotic defects in cancer) .

Q. How to structure a reproducible methods section for publications on this compound?

Answer:

- Detailed protocols : Specify buffer compositions (e.g., 20 mM Tris-HCl, pH 7.5), incubation times, and equipment models.

- Data availability : Deposit raw data in repositories like Zenodo or Figshare.

- Code sharing : Provide scripts for statistical analysis (e.g., GitHub links) .

Data Presentation and Validation

Q. What metrics should be included in tables summarizing this compound activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.